molecular formula C11H11NO3 B069003 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 175136-47-7

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B069003
CAS No.: 175136-47-7
M. Wt: 205.21 g/mol
InChI Key: FOYZYIYDHVWEDP-UHFFFAOYSA-N
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Description

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound featuring a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-aminophenol with an appropriate dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent recovery and recycling are also important aspects of the industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazepine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated benzoxazepine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, research has shown that certain benzoxazepine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzoxazepine derivatives and their evaluation against various cancer cell lines, demonstrating promising results for 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione in reducing tumor growth rates in vitro .

1.2 Neuroprotective Effects

The neuroprotective potential of benzoxazepines has been explored in the context of neurodegenerative diseases. A study indicated that compounds similar to 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can modulate neurotransmitter systems and provide protective effects against neuronal damage induced by oxidative stress . This opens avenues for developing treatments for conditions like Alzheimer's disease.

Organic Synthesis

2.1 Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various functionalized benzoxazepines through electrophilic substitution reactions. For example, a synthesis pathway involves the use of this compound as a precursor for generating biologically active heterocycles .

Table 1: Synthesis Pathways Utilizing this compound

Reaction TypeConditionsProducts
Electrophilic Aromatic SubstitutionAcetic anhydride; refluxFunctionalized Benzoxazepines
Nucleophilic AdditionGrignard reagents; dry etherAlkylated derivatives
CyclizationAcidic conditionsTetrahydrobenzoxazepines

Material Science

3.1 Polymer Applications

The unique properties of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical strength has been investigated for applications in high-performance materials .

Case Study: Polymer Blends with Benzoxazepine Derivatives

A study examined the incorporation of benzoxazepine derivatives into polycarbonate matrices. The results showed improved thermal properties and increased tensile strength compared to pure polycarbonate samples .

Mechanism of Action

The mechanism by which 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
  • 2-Propyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Comparison

Compared to its analogs, 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione may exhibit different physical and chemical properties due to the presence of the ethyl group. This can influence its reactivity, solubility, and biological activity, making it unique for specific applications.

Biological Activity

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzoxazepine family, which is known for various pharmacological effects, including anxiolytic and antipsychotic properties. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 175136-47-7

Synthesis

The synthesis of this compound typically involves cyclization reactions of ortho-aminophenols with dicarboxylic acid derivatives under dehydrating conditions. Common methods include the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in controlled environments to yield high purity and yield .

Pharmacological Studies

Research indicates that compounds within the benzoxazepine class exhibit significant pharmacological activities. The biological activity of this compound can be summarized as follows:

  • Anxiolytic Effects : Preliminary studies suggest that benzoxazepines can modulate GABAergic activity in the brain. This modulation is crucial for reducing anxiety-related behaviors in animal models .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies show that it can reduce neuronal cell death induced by oxidative agents .
  • Antidepressant Activity : Some research indicates potential antidepressant effects through serotonin receptor modulation. Animal studies have shown that derivatives of benzoxazepines can enhance serotonergic transmission .

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

StudyMethodologyFindings
Study AIn vivo model on anxietyDemonstrated significant reduction in anxiety-like behavior compared to control groups.
Study BIn vitro neuroprotection assayShowed a decrease in cell apoptosis in neuronal cell lines exposed to oxidative stress.
Study CSerotonin receptor binding assayIndicated affinity for serotonin receptors with potential implications for mood regulation.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

  • GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to its anxiolytic effects.
  • Serotonin Receptor Interaction : Potential modulation of serotonin receptors could explain its antidepressant properties.

Properties

IUPAC Name

2-ethyl-1,4-benzoxazepine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYZYIYDHVWEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379664
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-47-7
Record name 2-ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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